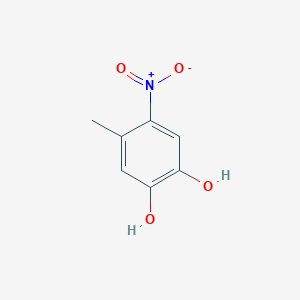

4-Methyl-5-nitrocatechol

Übersicht

Beschreibung

4-Methyl-5-nitrocatechol (MNC; CAS 68906-21-8) is a nitroaromatic compound with a methyl group at the 4-position and a nitro group at the 5-position of the catechol ring. It is a key intermediate in the biodegradation of 2,4-dinitrotoluene (DNT) by bacteria such as Pseudomonas sp. strain DNT and Burkholderia spp. . MNC is formed via dioxygenase-mediated cleavage of DNT, releasing nitrite, and is further metabolized by MNC monooxygenase to 2-hydroxy-5-methylquinone (HMQ), which is reduced to 2,4,5-trihydroxytoluene (THT) before meta-ring cleavage . MNC’s structural features, including electron-withdrawing (nitro) and electron-donating (methyl) groups, influence its reactivity and environmental persistence .

Vorbereitungsmethoden

Chemical Synthesis of 4-Methyl-5-Nitrocatechol

Direct Nitration of Catechol Derivatives

The most widely documented chemical synthesis involves the nitration of catechol derivatives under controlled conditions. Roman et al. (2022) describe a method where 4M5NC is prepared by treating a cooled aqueous solution of catechol and sodium nitrite with sulfuric acid . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the benzene ring, while a pre-existing methyl group occupies the 4-position.

Key Reaction Conditions:

-

Temperature: The reaction mixture is maintained at low temperatures (0–5°C) to suppress side reactions such as over-nitration or oxidation.

-

Reagents: Sodium nitrite () serves as the nitrating agent, while sulfuric acid () generates the nitronium ion () required for nitration.

-

Substrate: While the original text mentions catechol as the starting material, structural analysis of 4M5NC suggests that 4-methylcatechol (4-methyl-1,2-benzenediol) is the likely precursor, as it already contains the methyl group at the 4-position . This discrepancy may arise from a transcription error in the cited work .

Purification and Characterization

Post-synthesis, 4M5NC is isolated through a combination of sublimation and recrystallization . Sublimation under reduced pressure removes volatile impurities, while recrystallization from a mixed solvent system (e.g., ethyl acetate and hexane) yields high-purity crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct peaks for the aromatic protons adjacent to the nitro and hydroxyl groups .

Microbial Production via Bacterial Degradation

Culture Conditions and Yield Optimization

-

Growth Media: Burkholderia sp. strain DNT is cultured in minimal salt media supplemented with 2,4-DNT (1–2 mM) as the sole carbon source .

-

Induction: Enzyme activity for 4M5NC production is maximized by maintaining cultures at 30°C with vigorous aeration (200 rpm agitation) .

-

Harvesting: Cells are centrifuged (5,000 × g, 10 min) and resuspended in phosphate buffer (pH 6.5) to extract intracellular 4M5NC .

Table 1: Comparison of 4M5NC Preparation Methods

| Parameter | Chemical Synthesis | Microbial Production |

|---|---|---|

| Starting Material | 4-Methylcatechol | 2,4-Dinitrotoluene |

| Reaction Time | 2–4 hours | 24–48 hours |

| Yield | Not reported | Dependent on bacterial strain |

| Environmental Impact | High (acidic waste) | Low (biodegradable) |

Advanced Modifications and Enzyme Engineering

Error-Prone PCR for Enhanced Substrate Range

Haigler et al. (2000) engineered Burkholderia sp. strain DNT using error-prone PCR (epPCR) to create variant DntB enzymes (e.g., M22L/L380I) with expanded substrate specificity . While this study focused on 4M5NC degradation, analogous approaches could optimize 4M5NC production by enhancing the activity of upstream enzymes like DntA.

Key Findings:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-5-nitrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Science

Role as an Atmospheric Tracer

4M5NC is identified as a significant atmospheric tracer compound, particularly in studies related to biomass burning and pollution. It serves as an indicator of specific environmental conditions and can help in understanding the dynamics of nitroaromatic compounds in the atmosphere. Research indicates that methyl-nitrocatechols, including 4M5NC, are prevalent in urban areas and can be linked to anthropogenic activities such as vehicle emissions and industrial processes .

Formation Mechanisms

Studies have shown that 4M5NC can be formed through various pathways, including photo-oxidation and aqueous-phase reactions involving volatile organic compounds (VOCs) under high nitrogen oxides (NOx) conditions. The concentration of 4M5NC is influenced by factors such as relative humidity and the presence of specific VOC precursors like toluene and benzene . Understanding these formation mechanisms is crucial for developing strategies to mitigate air pollution.

Bioremediation

Microbial Degradation

One of the most notable applications of 4M5NC is its role as an intermediate in the microbial degradation of hazardous compounds like 2,4-dinitrotoluene (DNT). The bacterium Burkholderia sp. strain DNT utilizes 4M5NC in its metabolic pathway to degrade DNT, converting it into less harmful substances. The enzyme responsible for this transformation, known as 4-methyl-5-nitrocatechol monooxygenase (DntB), has been studied extensively for its potential in bioremediation efforts .

Protein Engineering for Enhanced Activity

Recent advancements in protein engineering have led to the development of variants of DntB that exhibit improved activity towards substrates like 4-nitrophenol (4NP) and 3-methyl-4-nitrophenol (3M4NP). These engineered enzymes demonstrate significantly higher degradation rates, making them valuable tools for bioremediation applications . The ability to enhance enzyme efficiency through genetic modifications highlights the potential for using 4M5NC in environmental cleanup strategies.

Organic Synthesis

Precursors in Chemical Reactions

In synthetic organic chemistry, 4M5NC serves as a versatile building block for the synthesis of various nitro-substituted organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups into aromatic systems. This property makes it a valuable precursor in the development of pharmaceuticals and agrochemicals .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitrocatechol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes such as monooxygenases, which catalyze the removal of the nitro group. This process involves the transfer of electrons and the formation of intermediate species, ultimately leading to the formation of quinones or other derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

3-Methyl-4-Nitrocatechol (3-M-4-NC)

- Structure : Methyl at 3-position, nitro at 4-position.

- Detection : Quantified using MNC’s calibration curve due to structural similarity, highlighting shared chromatographic properties .

- Source : Produced during oxidation of 2,6-dinitrotoluene by Comamonas sp. strain JS765 .

- Metabolism : Likely degraded via analogous pathways, though specific enzymes remain uncharacterized.

4-Nitrocatechol (4-NC)

- Structure : Nitro group at 4-position; lacks methyl substituent.

- Reactivity : Higher OH radical reactivity (rate coefficient $k = 1.27 \times 10^{-12} \, \text{cm}^3 \, \text{s}^{-1}$) compared to MNC ($k = 0.92 \times 10^{-12} \, \text{cm}^3 \, \text{s}^{-1}$), attributed to the absence of a stabilizing methyl group .

- Environmental Fate : Shorter atmospheric lifetime due to faster photolysis ($J = 6.7 \times 10^{-5} \, \text{s}^{-1}$) compared to MNC ($J = 3.2 \times 10^{-5} \, \text{s}^{-1}$) .

5-Methyl-3-Nitrocatechol (5-M-3-NC)

- Structure : Methyl at 5-position, nitro at 3-position.

- Atmospheric Behavior : Higher OH reactivity ($k = 5.55 \times 10^{-12} \, \text{cm}^3 \, \text{s}^{-1}$) than MNC, suggesting positional effects on electron distribution .

Metabolic Pathways and Enzyme Specificity

| Compound | Key Enzymes | Metabolic Intermediates | Nitrite Release |

|---|---|---|---|

| MNC | MNC monooxygenase, THT oxygenase | HMQ → THT → Ring fission products | 2 mol |

| 4-NC | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde | 1 mol |

| 3-M-4-NC | Not fully characterized | Likely quinone intermediates | Unknown |

- MNC Monooxygenase: Requires 1 mol NADPH and O₂ per substrate, contrasting with pentachlorophenol hydroxylase, which consumes 2 mol NADPH for nitro-group removal .

- Meta vs. Ortho Cleavage : MNC undergoes meta-ring fission via THT oxygenase, while 4-NC is typically cleaved ortho by catechol 2,3-dioxygenase .

Environmental Impact and Atmospheric Behavior

Biomass Burning Tracers

- MNC and its isomers (e.g., 3-M-4-NC) are secondary organic aerosol (SOA) tracers for biomass burning, with MNC concentrations reaching 29 ng/m³ in PM₁₀ .

- Photolysis vs. OH Oxidation :

Toxicity and Mutagenicity

- MNC and HMQ are implicated in oxidative stress in Pseudomonas putida, though mutagenicity is primarily linked to upstream enzyme activity rather than intermediates .

Key Research Findings

Enzyme Specificity : THT oxygenase catalyzes meta-cleavage of MNC-derived THT but also processes structural analogs like 4-methylcatechol, indicating broad substrate flexibility .

Electron Substituent Effects : The methyl group in MNC stabilizes the aromatic ring, reducing reactivity compared to 4-NC, where the nitro group dominates electron withdrawal .

Bioremediation Potential: MNC degradation pathways in Burkholderia spp. are leveraged for DNT-contaminated site remediation, though efficiency varies with substituent positions .

Data Tables

Table 1: Physicochemical and Environmental Properties

| Compound | Molecular Weight | OH Reactivity ($10^{-12} \, \text{cm}^3 \, \text{s}^{-1}$) | Photolysis Rate ($10^{-5} \, \text{s}^{-1}$) | Atmospheric Lifetime |

|---|---|---|---|---|

| MNC | 183.13 | 0.92 | 3.2 | ~2 hours |

| 4-NC | 155.10 | 1.27 | 6.7 | ~1 hour |

| 5-M-3-NC | 183.13 | 5.55 | 2.14 | ~1.5 hours |

Table 2: Metabolic Intermediates in Bacterial Degradation

| Substrate | Primary Metabolite | Secondary Metabolite | Ring Cleavage Product |

|---|---|---|---|

| DNT → MNC | HMQ | THT | 2,4-Dihydroxy-5-methyl-6-oxohexadienoic acid |

| 2,6-DNT → 3-M-4-NC | Not characterized | Likely quinones | Unknown |

Biologische Aktivität

4-Methyl-5-nitrocatechol (4M5NC) is a nitroaromatic compound that plays a significant role in the degradation of more complex nitroaromatic pollutants, particularly 2,4-dinitrotoluene (DNT). This article reviews the biological activity of 4M5NC, focusing on its enzymatic degradation pathways, photolytic behavior, and potential environmental implications.

Enzymatic Degradation Pathways

4M5NC is primarily known for its role as an intermediate in the microbial degradation of DNT. The degradation pathway involves several enzymatic steps catalyzed by specific enzymes produced by certain bacteria, notably Burkholderia sp. strain DNT.

Key Enzymatic Reactions:

- Monooxygenase Activity: The enzyme this compound monooxygenase (DntB) catalyzes the conversion of 4M5NC to 2-hydroxy-5-methylquinone while removing the nitro group. This reaction is crucial for detoxifying DNT in contaminated environments .

- Protein Engineering Studies: Variants of DntB have been engineered to enhance substrate specificity and degradation efficiency. For instance, the variant M22L/L380I showed an 11-fold increase in efficiency for degrading 4-nitrophenol compared to the wild-type enzyme .

Photolytic Behavior

Recent studies have highlighted the photolytic properties of 4M5NC, which are essential for understanding its environmental fate. Photolysis refers to the chemical decomposition caused by light, particularly ultraviolet (UV) radiation.

Photolysis Rate Constants:

- The photolysis rate constant for 4M5NC at 254 nm was measured at , indicating a relatively slow degradation under UV light conditions .

- Comparative studies show that photolysis may be a significant degradation pathway for nitroaromatic compounds in atmospheric conditions, with an average atmospheric lifetime of around two hours .

Case Studies and Research Findings

Several research studies have documented the biological activity and environmental implications of 4M5NC:

-

Microbial Degradation Studies:

- A study demonstrated that Burkholderia sp. strain DNT effectively utilizes DNT as a carbon source, leading to the accumulation of 4M5NC as an intermediate during its metabolism .

- The enzymatic pathway involving DntB is critical for bioremediation strategies aimed at detoxifying nitroaromatic compounds in contaminated soils and water sources.

- Environmental Impact Assessments:

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Photolysis Rate (254 nm) | |

| Monooxygenase Efficiency | Wild-type: ; Variant M22L/L380I: |

| Average Atmospheric Lifetime | ~2 hours |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 4M5NC in environmental or biological samples?

To quantify 4M5NC, researchers employ high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), and spectrophotometric assays. For environmental samples, LC/MS with calibration against standards is preferred due to structural similarities with other nitrocatechols . Oxygen consumption assays are used to monitor enzymatic activity during biodegradation studies, with NADH oxidation at 340 nm serving as a proxy for reductase activity .

Q. How is 4M5NC synthesized, and what protocols ensure its purity for experimental use?

4M5NC is typically synthesized via nitration of methyl-substituted catechol derivatives. Purification involves ethyl acetate extraction, acidification (pH 3.0), and rotary evaporation, followed by HPLC to isolate the compound. Identity is confirmed via GC-MS fragmentation patterns and retention time matching with authentic standards . Purity (>95%) is validated using UV-spectrophotometry and NMR .

Q. What environmental factors correlate with atmospheric concentrations of 4M5NC?

4M5NC levels show seasonal variability, with negative correlations to temperature (e.g., −0.516 in April) and positive correlations to ozone in urban environments. Sampling in Beijing revealed significant interactions with solar radiation and humidity, suggesting photolytic degradation pathways .

Advanced Research Questions

Q. What enzymatic mechanisms drive the aerobic degradation of 4M5NC in bacteria like Pseudomonas sp. strain DNT?

4M5NC degradation involves two key enzymes:

- 4M5NC 5-monooxygenase (EC 1.14.13.210) : A FAD-dependent enzyme that hydroxylates 4M5NC to 2-hydroxy-5-methylquinone (HMQ), releasing nitrite. It prefers NADPH but can use NADH .

- HMQ reductase : Converts HMQ to 2,4,5-trihydroxytoluene (THT) via NADH-dependent reduction .

THT undergoes meta-ring cleavage by THT oxygenase, forming 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, which isomerizes to a lactone under acidic conditions .

Q. How do researchers address discrepancies in proposed biodegradation pathways, such as intermediate instability?

Artifacts during intermediate isolation (e.g., lactonization of ring-fission products) are resolved using:

- pH-controlled extraction : Avoids acid-catalyzed rearrangements .

- Multi-technique validation : Combines HPLC retention times, MS fragmentation, and spectrophotometric shifts (e.g., A272 → A285 under alkaline conditions) .

- Stoichiometric tracking : Measures O₂ consumption and NAD(P)H oxidation to confirm reaction steps .

Q. What methodologies determine the kinetic parameters of 4M5NC monooxygenase?

- Oxygen consumption assays : Polarographic sensors track O₂ uptake during substrate conversion .

- NAD(P)H oxidation rates : Spectrophotometry at 340 nm quantifies enzyme activity, with Km values calculated using Lineweaver-Burk plots .

- Substrate specificity tests : Narrow substrate ranges are confirmed via GC-MS profiling of reaction products .

Q. How does genetic organization influence 4M5NC degradation efficiency in microbial consortia?

The dnt gene cluster in Burkholderia and Variovorax includes:

- dntAa: Encodes dioxygenase for initial 2,4-DNT oxidation to 4M5NC.

- dntB: Encodes 4M5NC monooxygenase.

Transcriptional regulation studies reveal inducible expression under substrate exposure, with enzyme ratios affecting pathway throughput .

Q. What challenges arise in isolating intermediates during 4M5NC degradation?

- Rapid spontaneous oxidation : THT auto-oxidizes to HMQ, requiring real-time monitoring via stopped-flow spectrophotometry .

- Artifact formation : Acidic extraction induces lactonization; neutral pH extraction and immediate HPLC analysis mitigate this .

Q. How do atmospheric conditions modulate 4M5NC photolysis?

4M5NC undergoes UV-driven photolysis via:

- Direct photolysis : λ < 400 nm cleaves the nitro group, forming quinones .

- OH radical attack : Second-order rate constants (kOH) are measured using relative rate methods with competing hydrocarbons . Seasonal ozone levels accelerate daytime degradation but slow nighttime persistence .

Q. What role does oxidative stress play in microbial degradation of nitroaromatics like 4M5NC?

Nitroaromatic metabolism generates reactive oxygen species (ROS), necessitating:

Eigenschaften

IUPAC Name |

4-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLRAKCRHPMKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218983 | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-21-8 | |

| Record name | 4-Methyl-5-nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.